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Compound of Interest

Compound Name: 1,2-Dibenzoylbenzene

Cat. No.: B074432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount

to achieving desired reaction kinetics and final material properties. This guide provides a

detailed comparison of two aromatic ketone photoinitiators: 1,2-Dibenzoylbenzene and Benzil.

While Benzil is a well-established and characterized photoinitiator, comprehensive performance

data for 1,2-Dibenzoylbenzene is less prevalent in publicly accessible literature. This guide,

therefore, combines established data for Benzil with theoretical and extrapolated information

for 1,2-Dibenzoylbenzene based on the known behavior of aromatic ketones, providing a

valuable resource for researchers exploring alternative photoinitiators.

At a Glance: Chemical Structures and Properties
Both 1,2-Dibenzoylbenzene and Benzil are aromatic diketones that are expected to function

as Type II photoinitiators. Their core structures, however, differ in the linkage between the two

benzoyl groups, which influences their molecular weight, rotational freedom, and, consequently,

their photophysical and photochemical behavior.
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Property 1,2-Dibenzoylbenzene Benzil

IUPAC Name
(2-benzoylphenyl)

(phenyl)methanone[1]
1,2-Diphenylethane-1,2-dione

Synonyms
o-Dibenzoylbenzene, 2-

Benzoylbenzophenone[1]
Dibenzoyl, Diphenylglyoxal

CAS Number 1159-86-0[1] 134-81-6

Molecular Formula C₂₀H₁₄O₂[1] C₁₄H₁₀O₂

Molecular Weight 286.33 g/mol [1] 210.23 g/mol

Appearance
White to yellow crystalline

powder
Yellow crystalline solid

Melting Point 142-150 °C 94-96 °C

Performance Comparison: A Data-Driven Analysis
The efficacy of a photoinitiator is determined by several key performance indicators, including

its absorption characteristics, the efficiency of radical generation, and its ability to drive the

polymerization of monomers to high conversion rates. The following table summarizes these

parameters for 1,2-Dibenzoylbenzene and Benzil. It is important to note that while the data for

Benzil is well-documented, the quantitative performance metrics for 1,2-Dibenzoylbenzene are

based on typical values for aromatic ketone photoinitiators due to a lack of specific

experimental data in the available literature.
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Performance Metric
1,2-Dibenzoylbenzene
(Expected)

Benzil

Photoinitiation Type
Norrish Type II (Hydrogen

Abstraction)

Norrish Type II (Hydrogen

Abstraction)

UV Absorption Maxima (λmax)
~250-260 nm and ~330-380

nm
~260 nm and ~370 nm

Molar Extinction Coefficient (ε)

at λmax
Moderate to High

~7,000 - 10,000 M⁻¹cm⁻¹ at

~260 nm

Quantum Yield of Radical

Formation (Φ)
Moderate Moderate

Typical Polymerization Rate Moderate to High Moderate to High

Final Monomer Conversion High (>80%) High (>80%)

Photoinitiation Mechanism: A Visual Representation
Both 1,2-Dibenzoylbenzene and Benzil are anticipated to initiate polymerization via a Norrish

Type II mechanism. This process involves the photoinitiator, in its excited triplet state,

abstracting a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate

initiating radicals.
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Norrish Type II Photoinitiation Pathway
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Caption: General mechanism for Norrish Type II photoinitiation by aromatic ketones.

Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for

key experiments are provided below.

Determination of UV-Vis Absorption Spectra
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Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of

the photoinitiators.

Materials:

1,2-Dibenzoylbenzene

Benzil

Spectrophotometric grade solvent (e.g., ethanol or acetonitrile)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Procedure:

Prepare a series of solutions of known concentrations for each photoinitiator in the chosen

solvent.

Record the UV-Vis absorption spectrum for each solution from 200 nm to 500 nm, using the

pure solvent as a blank.

Identify the wavelength of maximum absorbance (λmax).

Using the Beer-Lambert law (A = εbc), calculate the molar extinction coefficient (ε) at λmax

from the slope of a plot of absorbance versus concentration.

Measurement of Photopolymerization Kinetics by Real-
Time FTIR (RT-FTIR)
Objective: To monitor the rate of monomer conversion during photopolymerization.

Materials:

Photoinitiator (1,2-Dibenzoylbenzene or Benzil)

Synergist (e.g., N-methyldiethanolamine)
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Monomer (e.g., trimethylolpropane triacrylate, TMPTA)

FTIR spectrometer equipped with a horizontal transmission or attenuated total reflectance

(ATR) accessory

UV/Vis curing lamp with a defined light intensity

Sample holders (e.g., KBr pellets or ATR crystal)

Procedure:

Prepare a photopolymerizable formulation containing the monomer, photoinitiator, and

synergist at desired concentrations.

Place a small, uniform film of the formulation onto the sample holder of the FTIR

spectrometer.

Record an initial FTIR spectrum of the uncured sample. The characteristic absorption peak

of the monomer's reactive group (e.g., the acrylate C=C bond at ~1635 cm⁻¹) should be

clearly visible.

Initiate the photopolymerization by exposing the sample to the UV/Vis lamp.

Simultaneously, record FTIR spectra at regular, short intervals (e.g., every 0.5 to 1 second).

The decrease in the area of the characteristic monomer peak over time is proportional to the

monomer conversion. The degree of conversion at a given time (t) can be calculated using

the following formula: Conversion (%) = [1 - (Peak Area at time t / Initial Peak Area)] * 100

The rate of polymerization can be determined from the slope of the conversion versus time

plot.
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Experimental Workflow for RT-FTIR Analysis
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Caption: Workflow for determining photopolymerization kinetics using RT-FTIR.

Conclusion
Benzil is a well-characterized and reliable Type II photoinitiator. Based on its chemical

structure, 1,2-Dibenzoylbenzene is expected to exhibit similar photoinitiating capabilities, likely

functioning through the same hydrogen abstraction mechanism. The presence of the additional

phenyl ring in 1,2-Dibenzoylbenzene may influence its absorption spectrum and initiation

efficiency. However, without direct comparative experimental data, a definitive conclusion on its

relative performance cannot be drawn. The experimental protocols provided in this guide offer

a framework for researchers to perform a direct, head-to-head comparison of these and other
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photoinitiators, enabling the selection of the optimal candidate for their specific application in

drug development, materials science, and other research fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,2-Dibenzoylbenzene | C20H14O2 | CID 70875 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to Photoinitiators: 1,2-
Dibenzoylbenzene vs. Benzil]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074432#performance-of-1-2-dibenzoylbenzene-
versus-benzil-as-a-photoinitiator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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